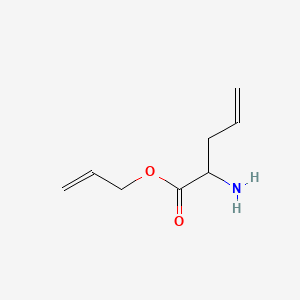
prop-2-enyl 2-aminopent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
prop-2-enyl 2-aminopent-4-enoate is an organic compound with a unique structure that includes both an allyl group and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
prop-2-enyl 2-aminopent-4-enoate can be synthesized through a three-component enantioselective catalytic aminomethylation reaction. This involves the reaction of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine in an aqueous medium. The reaction yields optically pure amino keto ethers of the aromatic series .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes. The use of water as a solvent is favored due to its safety and low cost .
Análisis De Reacciones Químicas
Types of Reactions
prop-2-enyl 2-aminopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The allyl and amino groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products
The major products formed from these reactions include various substituted amino and allyl derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
prop-2-enyl 2-aminopent-4-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins
Mecanismo De Acción
The mechanism of action of prop-2-enyl 2-aminopent-4-enoate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Prop-2-en-1-one derivatives: These compounds share the allyl group and exhibit similar reactivity.
Amino acid derivatives: Compounds with amino groups that participate in similar reactions.
Uniqueness
prop-2-enyl 2-aminopent-4-enoate is unique due to its combination of an allyl group and an amino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
180608-88-2 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.197 |
Nombre IUPAC |
prop-2-enyl 2-aminopent-4-enoate |
InChI |
InChI=1S/C8H13NO2/c1-3-5-7(9)8(10)11-6-4-2/h3-4,7H,1-2,5-6,9H2 |
Clave InChI |
DQYNYUUIXDVJEX-UHFFFAOYSA-N |
SMILES |
C=CCC(C(=O)OCC=C)N |
Sinónimos |
4-Pentenoicacid,2-amino-,2-propenylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















